N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound belongs to a broader class of chemicals utilized in synthesizing biologically active compounds. For instance, derivatives of similar structures have been synthesized for evaluating their antimicrobial, antiviral, and anticancer activities. These research efforts aim to discover new therapeutic agents that can address diverse health issues ranging from infectious diseases to cancer. The synthesis process often involves intricate chemical reactions that yield compounds with potential pharmacological activities, highlighting the compound's significance in medicinal chemistry research.
Molecular Docking and Theoretical Studies
The compound and its derivatives are subjects of molecular docking and theoretical studies to predict their interaction with biological targets. These studies utilize computational methods to estimate the affinity and mode of action of these compounds against specific proteins or enzymes. This approach is critical in drug discovery, allowing researchers to identify promising candidates for further investigation. Such studies contribute significantly to understanding the molecular basis of the compound's potential therapeutic effects.
Evaluation of Antiplasmodial Properties
Research has also focused on evaluating the antiplasmodial properties of compounds within the same family, aiming to combat malaria. Preliminary results suggest that certain structural modifications can enhance biological activity against the malaria parasite, Plasmodium falciparum. This line of research is crucial for developing new antimalarial agents, especially in the face of growing resistance to existing drugs.
Antihypertensive and Cardiovascular Research
Compounds with similar structures have been explored for their antihypertensive activity, showing potential as agents that can manage high blood pressure. This research is pivotal for cardiovascular health, offering insights into novel therapeutic strategies for hypertension, a leading risk factor for heart disease and stroke.
Contribution to Material Science
Beyond biomedical applications, these compounds have implications in material science, such as the development of hybrid networks and coatings. Their unique chemical properties are exploited to create materials with improved thermal stability and mechanical strength, demonstrating the compound's versatility across different scientific fields.
References
Mphahlele, M., Mmonwa, M. M., & Choong, Y. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Consensus Paper Details.
Bell, I. M., Gallicchio, S. N., Wood, M., et al. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Consensus Paper Details.
Amirani Poor, M., Darehkordi, A., Anary‐Abbasinejad, M., & Mohammadi, M. (2018). Gabapentin-base synthesis and theoretical studies of biologically active compounds. Journal of Molecular Structure. Consensus Paper Details.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4/c16-9-1-2-11(10(17)7-9)18-12(21)8-20-13(22)15(19-14(20)23)3-5-24-6-4-15/h1-2,7H,3-6,8H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDWTXHUIPDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.